Arachidonoyl-1-thio-Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonoyl-1-thio-Glycerol is a thioester substrate analog of 2-arachidonoyl glycerol. It is a lipid molecule that can interact with cellular retinol binding protein 2. This compound is significant in the study of lipid biochemistry and endocannabinoid systems, particularly in the measurement of monoacylglycerol lipase activity .
Mechanism of Action
Target of Action
Arachidonoyl-1-thio-Glycerol (A-1-TG) primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase that plays a crucial role in the hydrolysis of 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol . This enzyme is co-expressed with CB1 receptors and is responsible for approximately 85% of 2-AG hydrolysis in the brain .
Mode of Action
A-1-TG is a thioester substrate analog of 2-AG . It interacts with MAGL, which hydrolyzes 2-AG to arachidonic acid and glycerol . The hydrolysis of the thioester bond by MAGL generates a free thiol that reacts rapidly with the chromogenic reagent DTNB (Ellman’s reagent), resulting in a yellow product with an absorbance maximum at 412 nm .
Biochemical Pathways
The primary biochemical pathway affected by A-1-TG is the endocannabinoid signaling pathway. In this pathway, 2-AG, an endogenous agonist of the central cannabinoid (CB1) receptor, is hydrolyzed by MAGL to arachidonic acid and glycerol . This process terminates the biological actions of 2-AG . By interacting with MAGL, A-1-TG can influence this pathway and the downstream effects of 2-AG signaling.
Result of Action
The interaction of A-1-TG with MAGL can influence the levels of 2-AG in the brain, thereby affecting the endocannabinoid signaling pathway . This can have various molecular and cellular effects, depending on the specific roles of 2-AG and the CB1 receptor in different physiological processes.
Biochemical Analysis
Biochemical Properties
Arachidonoyl-1-thio-Glycerol plays a significant role in biochemical reactions, particularly in the measurement of MAGL activity. MAGL hydrolyzes this compound to arachidonic acid and glycerol, thereby terminating its biological actions . This interaction is crucial as it helps in understanding the enzymatic activity and regulation of MAGL. The compound also interacts with other biomolecules such as diacylglycerol lipase alpha (DGLα) and cannabinoid receptor type 1 (CB1R), which are involved in the endocannabinoid signaling pathway .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of the endocannabinoid system, which plays a role in regulating emotional state, pain sensation, and other physiological processes . The compound’s interaction with MAGL and subsequent hydrolysis to arachidonic acid can impact inflammatory responses and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by MAGL, resulting in the production of arachidonic acid and glycerol . This process is crucial for terminating the biological actions of the compound. Additionally, this compound acts as a substrate analog for 2-arachidonoyl glycerol, allowing it to mimic the natural substrate and provide insights into the enzymatic activity of MAGL . The compound’s interaction with CB1R also plays a role in modulating cannabinoid signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -80°C and can be shipped on wet ice . Long-term studies have shown that the hydrolysis of this compound by MAGL remains consistent, making it a reliable substrate for biochemical assays . Any degradation of the compound can affect its efficacy in these assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively measures MAGL activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in endocannabinoid signaling and inflammatory responses . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the endocannabinoid system. It is hydrolyzed by MAGL to produce arachidonic acid and glycerol, which are further metabolized in various biochemical pathways . The compound’s interaction with enzymes such as DGLα and CB1R also influences metabolic flux and the levels of metabolites involved in the endocannabinoid signaling pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with CB1R and other components of the endocannabinoid system . These interactions play a role in determining the compound’s efficacy and function in biochemical assays.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating endocannabinoid signaling and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl-1-thio-Glycerol can be synthesized through the esterification of arachidonic acid with 1-thio-glycerol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar esterification processes with optimization for yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency .
Types of Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Oxidation: Potential oxidizing agents could include hydrogen peroxide or other peroxides under controlled conditions.
Major Products:
Scientific Research Applications
Arachidonoyl-1-thio-Glycerol is primarily used in scientific research to study the activity of monoacylglycerol lipase. This enzyme plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoyl glycerol to arachidonic acid and glycerol, thereby terminating its biological actions . The compound is also used to investigate the interaction with cellular retinol binding protein 2 and its potential implications in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
2-Arachidonoyl Glycerol: An endogenous agonist of the central cannabinoid receptor, similar in structure but with an ester bond instead of a thioester bond.
Arachidonoyl Amino Acids: These compounds, such as arachidonoyl glycine and arachidonoyl phenylalanine, share the arachidonoyl moiety but differ in their functional groups and biological activities.
Uniqueness: Arachidonoyl-1-thio-Glycerol is unique due to its thioester bond, which makes it a valuable tool for studying the activity of monoacylglycerol lipase. Its ability to interact with cellular retinol binding protein 2 further distinguishes it from other similar compounds .
Properties
IUPAC Name |
S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPRYPOAXYNLX-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?
A1: this compound (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.
Q2: What are the advantages of using this compound over radioactive substrates in MAGL activity assays?
A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.